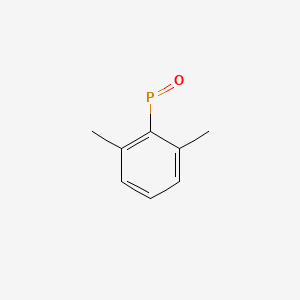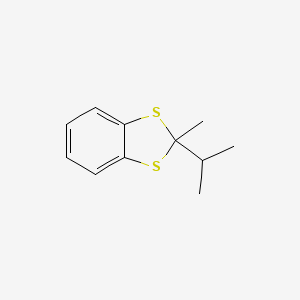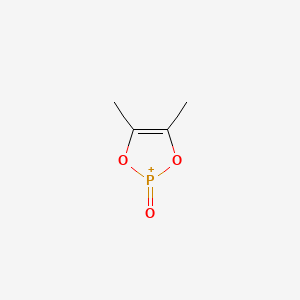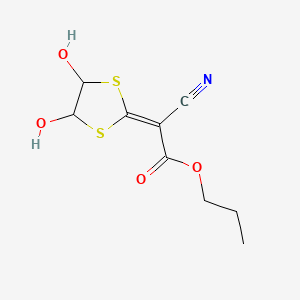![molecular formula C20H22N2O2 B14391067 Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 88485-90-9](/img/structure/B14391067.png)
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate can be achieved through several methods:
Esterification: This involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (pentanol) in the presence of an acid catalyst to form the ester.
Aminolysis: The ester can be converted to an amide by reacting with an amine. In this case, the cyano group can be introduced through a nucleophilic substitution reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions using benzoic acid and pentanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The cyano group is then introduced through a subsequent reaction step.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various esters or amides.
Applications De Recherche Scientifique
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ester group can undergo hydrolysis to release the active components, which then exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a methyl group instead of a pentyl group.
Butyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its physical properties, such as solubility and boiling point. This can make it more suitable for specific applications compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
88485-90-9 |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
pentyl 4-[[cyano(phenyl)methyl]amino]benzoate |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-7-14-24-20(23)17-10-12-18(13-11-17)22-19(15-21)16-8-5-4-6-9-16/h4-6,8-13,19,22H,2-3,7,14H2,1H3 |
Clé InChI |
ORHBRHMHELADIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)





![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)



